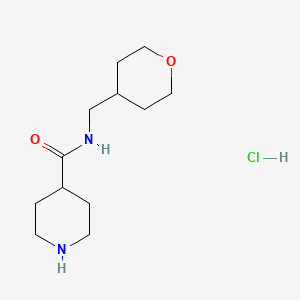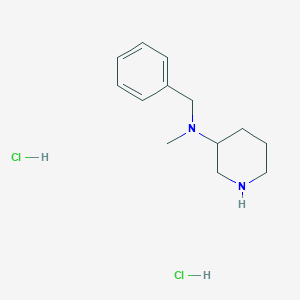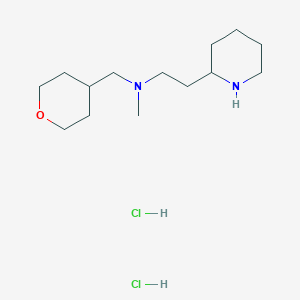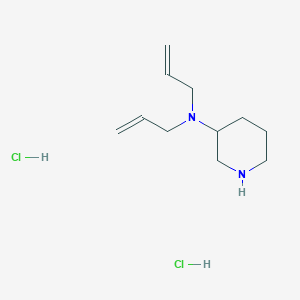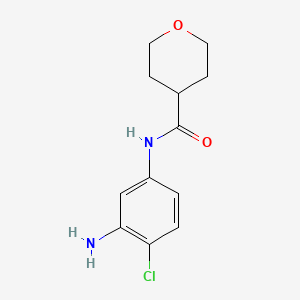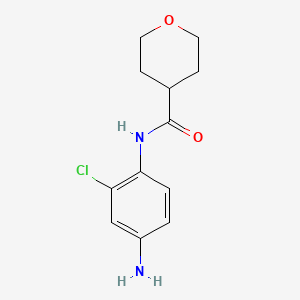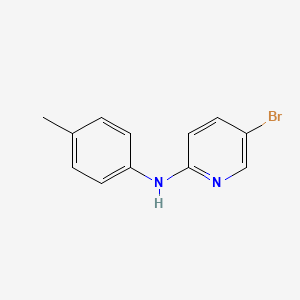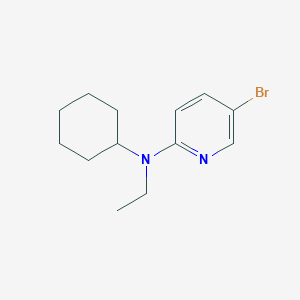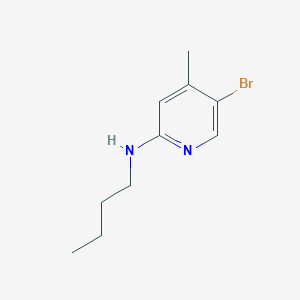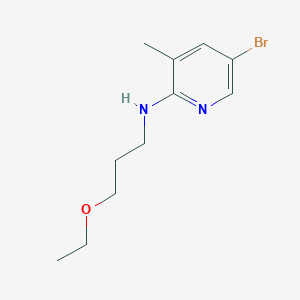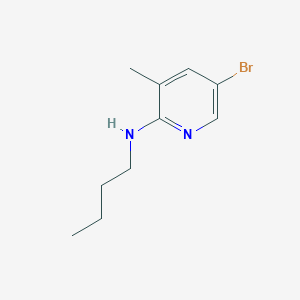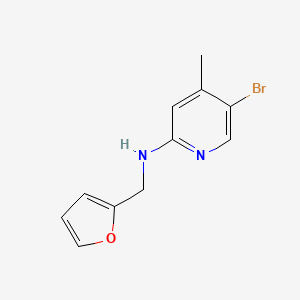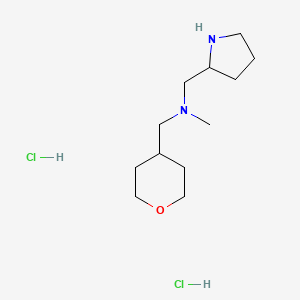
N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride
Vue d'ensemble
Description
N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C12H26Cl2N2O and its molecular weight is 285.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Process Development
A study by Hashimoto et al. (2002) details the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which is closely related to the specified chemical compound. The research demonstrates an efficient synthesis method using commercially available reagents, highlighting its potential in pharmaceutical development Hashimoto et al., 2002.
Synthetic Methods in Organic Chemistry
Melekhina et al. (2019) explored the condensation of primary amines with specific acetamides, leading to the formation of dihydropyrrolone derivatives. This study offers insights into practical and convenient synthetic methods for complex organic compounds Melekhina et al., 2019.
Synthesis of Dicarboxylic Acid Amides and Diamides
Aghekyan et al. (2018) conducted research on the condensation of various nonaromatic amines, which involves compounds structurally related to the one . This study contributes to the understanding of synthesizing N,N'-disubstituted oxamides and other related compounds Aghekyan et al., 2018.
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) investigated compounds derived from 2H-pyran, which is structurally similar to the specified chemical. The study reveals significant antimicrobial and anticoccidial activities of these compounds, suggesting potential biomedical applications Georgiadis, 1976.
Neuroprotective Agent Research
Kim et al. (2002) studied KR-31543, a compound containing a structural unit similar to the specified chemical, which acts as a neuroprotective agent for ischemia-reperfusion damage. This research provides insights into the metabolism and potential therapeutic applications of such compounds Kim et al., 2002.
Dual Serotonin/Noradrenaline Reuptake Inhibitors
Fish et al. (2007) explored the synthesis of monoamine reuptake inhibitors, including compounds structurally related to the specified chemical. This research aids in understanding selective dual serotonin and noradrenaline reuptake inhibition, relevant to mental health therapies Fish et al., 2007.
Synthesis of p-Aminobenzoic Acid Diamides
Agekyan and Mkryan (2015) worked on the synthesis of diamides using compounds structurally similar to the specified chemical. This study contributes to the field of organic synthesis and the creation of complex amide structures Agekyan & Mkryan, 2015.
Discovery of PDE9A Inhibitors for Cognitive Disorders
Verhoest et al. (2012) researched PF-04447943, a PDE9A inhibitor involving a structure similar to the specified chemical, showing potential in treating cognitive disorders. This highlights the compound's relevance in neuropharmacology Verhoest et al., 2012.
Propriétés
IUPAC Name |
N-methyl-1-(oxan-4-yl)-N-(pyrrolidin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-14(10-12-3-2-6-13-12)9-11-4-7-15-8-5-11;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJWDMDAOHLCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-pyrrolidinylmethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



